H-D-Ala-DL-Ala-OH
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Overview
Description
H-D-Ala-DL-Ala-OH, also known as D-alanyl-D-alanine, is a dipeptide composed of two alanine residues. This compound is significant in the field of biochemistry and microbiology due to its role in bacterial cell wall synthesis. It is a key component of the peptidoglycan layer in Gram-positive bacteria, where it serves as a substrate for the enzyme D-alanine-D-alanine ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-D-Ala-DL-Ala-OH can be synthesized through a series of chemical reactions involving the coupling of D-alanine and L-alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently produce large quantities of the compound. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
H-D-Ala-DL-Ala-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
H-D-Ala-DL-Ala-OH has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is crucial in studying bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It serves as a target for developing new antibiotics that inhibit bacterial cell wall synthesis.
Mechanism of Action
H-D-Ala-DL-Ala-OH exerts its effects by serving as a substrate for the enzyme D-alanine-D-alanine ligase. This enzyme catalyzes the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls. The compound’s mechanism of action involves binding to the active site of the enzyme, facilitating the formation of the peptide bond. This process is essential for maintaining the structural integrity of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
D-alanyl-D-alanine: A similar dipeptide with identical biological functions.
L-alanyl-L-alanine: Another dipeptide with different stereochemistry and biological activity.
D-alanyl-L-alanine: A dipeptide with mixed stereochemistry, exhibiting unique properties.
Uniqueness
H-D-Ala-DL-Ala-OH is unique due to its specific role in bacterial cell wall synthesis and its ability to serve as a substrate for D-alanine-D-alanine ligase. This specificity makes it a valuable target for antibiotic development, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H12N2O3 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2-(2-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m1/s1 |
InChI Key |
DEFJQIDDEAULHB-SRBOSORUSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C(C)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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